molecular formula C13H18ClN3O2 B1399447 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone CAS No. 1316217-89-6

1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone

Cat. No.: B1399447
CAS No.: 1316217-89-6
M. Wt: 283.75 g/mol
InChI Key: GYSJIOXVIHECJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol
  • 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one

Uniqueness

1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the methoxyethanone group.

Properties

IUPAC Name

1-[3-(6-chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-9-15-11(6-12(14)16-9)10-4-3-5-17(7-10)13(18)8-19-2/h6,10H,3-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSJIOXVIHECJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2CCCN(C2)C(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone
Reactant of Route 2
1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone
Reactant of Route 3
1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone
Reactant of Route 4
Reactant of Route 4
1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone
Reactant of Route 5
Reactant of Route 5
1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone
Reactant of Route 6
Reactant of Route 6
1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.